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Introduction

Infigratinib (BGJ398) is a potent, orally bioavailable, and selective ATP-competitive tyrosine
kinase inhibitor targeting fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2][3]
Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions,
mutations, or amplifications, is a key driver in various malignancies and developmental
disorders.[1][4] Infigratinib acts by binding to the ATP-binding pocket of the FGFR kinase
domain, which blocks its autophosphorylation and subsequent activation of downstream
signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[3][5] This inhibition
ultimately leads to decreased cell proliferation and the induction of apoptosis in FGFR-
dependent tumor cells.[2][3]

Approved by the FDA for the treatment of patients with previously treated, unresectable locally
advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other
rearrangement, Infigratinib's clinical utility is under investigation across a range of FGFR-
driven cancers.[1][6][7] Furthermore, its mechanism has prompted preclinical and clinical
investigation into its potential for treating genetic skeletal conditions like achondroplasia, which
is caused by a gain-of-function mutation in FGFRS3. This guide provides an in-depth overview of
the in vivo pharmacodynamics of Infigratinib, summarizing key preclinical findings,
experimental methodologies, and pharmacodynamic biomarkers.
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Mechanism of Action and Signaling Pathway

The FGFR signaling cascade is crucial for normal cellular processes including proliferation,
survival, migration, and angiogenesis.[5] Upon binding of a fibroblast growth factor (FGF)
ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular tyrosine
kinase domains. This event serves as a docking site for adaptor proteins like FGFR Substrate 2
(FRS2), which in turn recruits other proteins to activate downstream pathways critical for cell
growth and survival.[4][8][9] In various cancers, alterations to FGFR genes lead to constitutive,
ligand-independent activation of this pathway, promoting uncontrolled tumor growth.[1][5]
Infigratinib selectively inhibits FGFR1/2/3, thereby blocking this aberrant signaling at its
source.[3]
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Caption: Infigratinib inhibits FGFR autophosphorylation, blocking downstream signaling.
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In Vivo Pharmacodynamic Models and
Methodologies

The in vivo effects of Infigratinib have been characterized in various preclinical models,
primarily patient-derived xenografts (PDX) and genetically engineered mouse models.

Key Experimental Models

¢ Oncology Xenograft Models: Patient- or cell-line-derived tumor tissues with known FGFR
alterations are implanted subcutaneously into immunocompromised mice (e.g., nu/nu NMRI
or SCID mice).[10][11][12] These models are the standard for evaluating anti-tumor efficacy,
dose-response relationships, and pharmacodynamic effects on signaling pathways within the
tumor microenvironment.[11][13]

o Achondroplasia Mouse Models: Genetically engineered mice, such as the Fgfr3Y367C/+
model which mimics the human condition, are used to assess the effect of low-dose
Infigratinib on skeletal development.[14][15] These studies focus on endpoints like bone
growth and normalization of growth plate histology.[16]
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Caption: General experimental workflow for an in vivo oncology xenograft study.
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Detailed Experimental Protocols

Protocol 1: Tumor Xenograft Efficacy Study

e Cell/Tissue Implantation: 6-7 week old female immunodeficient mice (e.g., nu/nu NMRI) are
used.[12] Human GIST, HCC, or other tumor tissue/cells are implanted subcutaneously into
the flank of each mouse.[10][11]

o Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g.,
170-250 mm3).[11] Mice are then randomized into treatment and control groups (typically 8-
10 mice per group).[11]

o Drug Administration: Infigratinib is administered, typically via oral gavage, once daily (QD)
at doses ranging from 10 to 30 mg/kg.[11] The vehicle control group receives the formulation
buffer.

e Monitoring: Tumor volume is calculated regularly (e.g., twice weekly) using caliper
measurements. Animal body weight and general health are monitored as indicators of
toxicity.

e Endpoint and Tissue Collection: When control tumors reach a predetermined size or at the
end of the study period (e.g., 14-30 days), mice are euthanized.[11] Tumors are excised,
weighed, and either flash-frozen in liquid nitrogen for biochemical analysis or fixed in
formalin for histological analysis.[11]

Protocol 2: Western Blotting for Pathway Modulation

o Lysate Preparation: Frozen tumor tissue is homogenized in lysis buffer containing protease
and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

o SDS-PAGE and Transfer: Equal amounts of protein (e.g., 10 pg) are loaded and separated
on an SDS-polyacrylamide gel. Proteins are then transferred to a PVDF membrane.[17]

o Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature
in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20
(TBST).[17] The membrane is then incubated overnight at 4°C with primary antibodies
targeting total and phosphorylated proteins (e.g., anti-p-FGFR, anti-p-ERK).[17][18]
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e Secondary Antibody and Detection: After washing with TBST, the membrane is incubated
with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] The signal
is visualized using an enhanced chemiluminescence (ECL) substrate.[17] Band intensities
are quantified using densitometry software.

Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned
(e.g., 4-5 um).

o Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced
epitope retrieval (e.g., using a steamer in citrate buffer).[19]

» Staining: Sections are incubated with primary antibodies against markers of proliferation
(e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[20]

o Detection and Visualization: A secondary antibody linked to a detection system (e.g., HRP-
DAB) is applied.[19] Sections are counterstained with hematoxylin.

o Quantification: The percentage of positively stained cells (e.g., Ki-67 positive nuclei) is
determined by counting cells in multiple high-power fields across the tumor section.

Pharmacodynamic Effects in Preclinical Models

In vivo studies have consistently demonstrated Infigratinib's ability to inhibit tumor growth,
modulate the tumor microenvironment, and affect key physiological processes through on-
target FGFR inhibition.

Oncology: Tumor Growth and Pathway Inhibition

Infigratinib exhibits potent, dose-dependent anti-tumor activity in xenograft models of various
cancers that harbor FGFR alterations.[11] In a hepatocellular carcinoma (HCC) model, daily
treatment led to significant reductions in tumor burden.[11] This growth inhibition is directly
correlated with the suppression of FGFR signaling. In vivo analysis shows that Infigratinib
treatment leads to a rapid and sustained reduction in the phosphorylation of FRS2-a and
ERK1/2 in tumor tissues.[13] Furthermore, Infigratinib induces apoptosis, evidenced by
increased levels of cleaved PARP, and reduces cell proliferation.[11][21]
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Table 1: Infigratinib Anti-Tumor Activity in HCC Xenograft Model

Tumor Growth Inhibition

Dose (mgl/kg, QD Reference
(mgl/kg, QD) (%)

10 ~65% [11]

20 ~96% [11]

| 30 | ~98% |[11] |

Beyond direct effects on tumor cells, Infigratinib also remodels the tumor microenvironment. In
HCC models, it has been shown to inhibit hypoxia and promote "vascular normalization," a
process that creates more functional and efficient tumor blood vessels, which can improve the
delivery of other therapeutic agents.[11][22]

Skeletal Dysplasia: Correction of Growth Abnormalities

In the context of achondroplasia, which is driven by a constitutively active FGFR3 mutant, low-
dose Infigratinib has shown remarkable efficacy in preclinical models.[16] In the Fgfr3Y367C/+
mouse model, daily or intermittent low-dose treatment significantly improves the clinical
hallmarks of the condition, including correcting the growth of both axial and appendicular
skeletons.[16][15] Histological analysis demonstrates a positive impact on chondrocyte
differentiation in the cartilage growth plate.[16][23]

Table 2: Effect of Low-Dose Infigratinib in Achondroplasia Mouse Model (Fgfr3Y367C/+)

Improvement vs.

Dose (mgl/kg/day) Endpoint Reference
Control

0.5 Upper Limb Length  7-14% [14]

0.5 Lower Limb Length 10-17% [14]

| 0.5 | Foramen Magnum Area | 12% |[14] |

Key In Vivo Pharmacodynamic Biomarkers
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The pharmacodynamic activity of Infigratinib can be monitored in vivo using specific
biomarkers that reflect its on-target engagement of FGFR.

Hyperphosphatemia

Hyperphosphatemia (elevated serum phosphate) is a well-established on-target, class effect of
FGFR inhibitors.[24][25] FGFR signaling, particularly through FGFRL1, plays a role in phosphate
homeostasis.[24] Inhibition of this pathway by Infigratinib leads to a predictable and
manageable increase in serum phosphate levels. In preclinical models, a clear dose- and
exposure-dependent relationship with serum phosphorus was observed at oncology-relevant
doses (=10 mg/kg), but this effect was not significant at the much lower doses used in
achondroplasia models (<5 mg/kg).[26] In clinical settings, hyperphosphatemia has been
correlated with drug exposure and, importantly, with therapeutic response, suggesting it can
serve as a surrogate biomarker for target engagement and potential efficacy.[24]

Table 3: Infigratinib Dose and Serum Phosphorus Relationship in Preclinical Models

. Dose Range Dose-Phosphorus
Species . . Reference
(mgl/kg) Relationship

No significant
Rat & Mouse 0.03-5 ) ) [26]
relationship

| Rat, Mouse, Dog | 210 | Significant positive relationship |[26] |

Pharmacodynamic Effects

Leads to
Causes
Infigratinib Dose Increases FGFR1-3 Inhibition C
& Exposure (Tumor & Systemic) auses
1 Serum Phosphate
(Hyperphosphatemia)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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